1,2-吲哚并二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

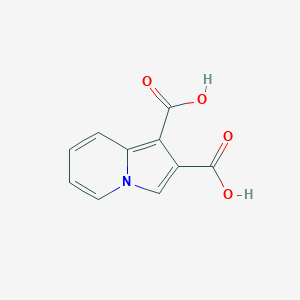

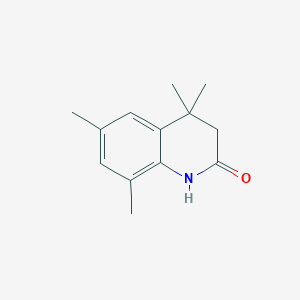

1,2-Indolizinedicarboxylic acid is an organic molecule that belongs to the indolizine family of compounds. It has a molecular formula of C10H7NO4 .

Synthesis Analysis

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Many approaches for their synthesis have been developed, among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

The molecular structure of 1,2-Indolizinedicarboxylic acid consists of a molecular formula C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da .Chemical Reactions Analysis

Indolizine and its derivatives have been synthesized using various methods. One of the most common methods involves radical cyclization/cross-coupling . Other methods include transition metal-catalyzed reactions and approaches based on oxidative coupling .Physical And Chemical Properties Analysis

1,2-Indolizinedicarboxylic acid has a molecular formula of C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

光致发光和光学性质

- 与 1,2-吲哚并二甲酸相关的 6-氨基-8-氰基苯并[1, 2-b]吲哚嗪表现出可逆的 pH 依赖性光学性质。质子化时,这些材料显示出荧光发射的明显蓝移,这归因于 C 质子化而不是 N 质子化。这种性质使其对光物理学研究和光学传感器或分子开关的潜在应用感兴趣 (Outlaw 等人,2016)。

化学合成和改性

- 与 1,2-吲哚并二甲酸密切相关的吲哚并-2-羧酸已用于合成具有潜在药用价值的羧酰胺和肼基衍生物。这个过程涉及酸底物与各种氨基和肼基化合物的偶联 (Sekgota 等人,2021)。

- 已经开发出从吲哚并-2-羧酸高效获得仲酰胺和叔酰胺的方法。这种方法比以前的方法有显着改进,并提供了对这些化合物的旋转势垒的见解 (Bode 等人,1994)。

潜在药用

- 虽然与 1,2-吲哚并二甲酸没有直接关系,但含有吲哚并结构的化合物已被评估其作为口服降血糖剂和抗肿瘤活性的潜力,展示了吲哚并衍生物多样的药用潜力 (De & Saha, 1975)。

催化和化学转化

- 已经开发出适用于 1,2-吲哚并二甲酸衍生物的功能化吲哚并合成的新方法。这些方法包括铜催化的环化,并且对于产生 C-2 芳基化的吲哚并具有重要意义 (Yang 等人,2012)。

未来方向

Indolizine and its derivatives have potential biological activities and excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . This suggests that there may be future research and development in the synthesis of indolizine and its derivatives.

作用机制

Target of Action

It is known that indolizine derivatives, which include 1,2-indolizinedicarboxylic acid, have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . These activities suggest that the compound likely interacts with multiple targets, each playing a role in the respective biological activity.

Mode of Action

Indolizine derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity .

Biochemical Pathways

Given the range of biological activities associated with indolizine derivatives, it can be inferred that multiple pathways could be affected, each leading to downstream effects relevant to the specific activity .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability, which in turn affects its efficacy

Result of Action

Given the range of biological activities associated with indolizine derivatives, it can be inferred that the compound’s action would lead to a variety of molecular and cellular effects, each corresponding to the specific biological activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

属性

IUPAC Name |

indolizine-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-5-11-4-2-1-3-7(11)8(6)10(14)15/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVJZHLGKGHWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Indolizinedicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2468390.png)

![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2468396.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)